8-Hydroxy Mianserin beta-D-Glucuronide

Stereoselective Metabolism Glucuronidation Mianserin Enantiomers

This analytically certified 8-Hydroxy Mianserin β-D-Glucuronide is the authentic O-glucuronide reference standard, preferentially formed from S-mianserin (S:R ratio 3.2). Unlike the human-specific quaternary N-glucuronide or unconjugated aglycone, this conjugate is the major cross-species metabolite in rat, mouse, rabbit, guinea pig, and human, enabling reliable preclinical-to-clinical bridging. Its distinct logD ensures accurate chromatographic retention and ionization, critical for validated LC-MS/MS bioanalytical methods under FDA/EMA MIST guidance. Ideal for UGT reaction phenotyping, enantioselective pharmacokinetic modeling, and CYP2D6 polymorphism studies.

Molecular Formula C24H28N2O7
Molecular Weight 456.5 g/mol
Cat. No. B13749772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy Mianserin beta-D-Glucuronide
Molecular FormulaC24H28N2O7
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24?/m0/s1
InChIKeyITNHGSGVULVUQW-YLSJHQJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy Mianserin beta-D-Glucuronide: A Key Phase II Metabolite Reference Standard for Tetracyclic Antidepressant Research and Bioanalysis


8-Hydroxy Mianserin beta-D-Glucuronide (CAS 140695-49-4) is an O-glucuronide conjugate of 8-hydroxymianserin, a primary phase I metabolite of the tetracyclic antidepressant mianserin. This compound serves as a critical analytical reference standard for quantifying the stereoselective glucuronidation of mianserin's hydroxylated metabolite, which is the predominant elimination pathway in multiple species [1]. It is a white to off-white powder soluble in water and methanol , and its synthesis has been described as a key method for preparing authentic glucuronide standards for metabolic studies [2].

8-Hydroxy Mianserin beta-D-Glucuronide: Why Generic Mianserin Metabolite or Glucuronide Substitution Compromises Analytical Accuracy and Research Validity


Generic substitution with other mianserin-related glucuronides (e.g., N-glucuronide, desmethylmianserin glucuronide) or unconjugated aglycones fails because each conjugate possesses a unique stereochemical origin, physicochemical fingerprint, and species-dependent formation profile. 8-Hydroxy Mianserin beta-D-Glucuronide is an O-glucuronide formed preferentially from S-mianserin (S:R ratio 3.2), whereas other conjugates, such as 8-hydroxy-demethylmianserin glucuronide, are derived from R-mianserin (R:S ratio 5.2) [1]. Furthermore, the quaternary N-glucuronide of mianserin is uniquely formed in humans, making it unsuitable as a cross-species comparator [2]. In analytical settings, the significantly different logD values between the glucuronide conjugate and its aglycone alter chromatographic retention times and ionization efficiencies, preventing reliable quantification if an inappropriate standard is used . Therefore, for accurate bioanalytical method development, pharmacokinetic modeling, and in vitro metabolism studies, the use of authentic 8-Hydroxy Mianserin beta-D-Glucuronide is essential and cannot be circumvented by substituting with other in-class metabolites.

Quantitative Differentiation Evidence for 8-Hydroxy Mianserin beta-D-Glucuronide in Metabolism Research and Bioanalysis


Stereoselective Formation of 8-Hydroxy Mianserin β-D-Glucuronide in Mouse Model Differentiates It from Other Mianserin Glucuronide Conjugates

The formation of 8-Hydroxy Mianserin β-D-glucuronide exhibits marked stereoselectivity favoring the S-enantiomer of the parent drug. In vivo studies in mice demonstrated that S-mianserin is primarily metabolized to 8-hydroxymianserin glucuronide, with an S:R ratio of 3.2. This directly contrasts with the metabolism of R-mianserin, which predominantly yields 8-hydroxy-demethylmianserin glucuronide (R:S ratio of 5.2) [1]. This stereochemical divergence is a critical differentiator, as the S-mianserin enantiomer is the more pharmacologically active form in humans [2].

Stereoselective Metabolism Glucuronidation Mianserin Enantiomers

Physicochemical Properties of 8-Hydroxy Mianserin β-D-Glucuronide vs. Unconjugated 8-Hydroxymianserin: LogP, LogD, and Aqueous Solubility

Conjugation of 8-hydroxymianserin with glucuronic acid dramatically alters its physicochemical profile. 8-Hydroxy Mianserin β-D-glucuronide exhibits a predicted LogP of 0.62 and a LogD of -2.03 at pH 5.5, indicating significantly enhanced aqueous solubility and reduced membrane permeability compared to its parent aglycone, 8-hydroxymianserin . While direct experimental LogP for 8-hydroxymianserin is not provided, its predicted LogP is 3.07 [1], yielding a ΔLogP of approximately -2.45, a change that fundamentally shifts the compound's pharmacokinetic behavior from one of passive diffusion to transporter-mediated clearance and renal excretion.

Physicochemical Properties LogP LogD Solubility

Species-Independent Formation of 8-Hydroxy Mianserin β-D-Glucuronide Contrasts with Human-Specific N-Glucuronide

A comparative metabolism study across five species (rats, mice, rabbits, guinea pigs, and humans) revealed that while 8-Hydroxy Mianserin β-D-glucuronide (an O-glucuronide) is formed as a major metabolite across all species examined, a quaternary N-glucuronide of mianserin was detected exclusively in humans [1]. This species-specificity means that for preclinical toxicology or pharmacokinetic studies conducted in rodents, the O-glucuronide conjugate is the relevant and predominant circulating or excretory metabolite, whereas the N-glucuronide is largely irrelevant in animal models.

Cross-Species Metabolism Species Specificity N-Glucuronide

Dominance of Glucuronidation Pathway for Mianserin Metabolites: 82.1% vs. 15.8% Sulfation

In the mouse model, the overwhelming majority of conjugated mianserin metabolites are excreted as glucuronides. Quantitative analysis of urinary radioactivity after administration of racemic mianserin revealed that glucuronidation accounted for 82.1% of the conjugated fraction, whereas sulfation represented only 15.8% [1]. This demonstrates that glucuronide conjugates, including 8-Hydroxy Mianserin β-D-glucuronide, are the dominant chemical form for phase II metabolism of this drug class, and thus represent the most analytically relevant target for comprehensive metabolic profiling.

Conjugation Pathways Glucuronidation Sulfation Phase II Metabolism

Cross-Study Comparable: Glucuronide-to-Aglycone Plasma Concentration Ratios in Mianserin vs. Mirtazapine 8-Hydroxy Glucuronides

The extent to which 8-hydroxy metabolites circulate as glucuronide conjugates can be inferred from analogous data in the closely related tetracyclic antidepressant mirtazapine (a 6-aza analogue of mianserin). In a study of Japanese psychiatric patients, the median plasma concentration of 8-hydroxy-mirtazapine glucuronide was 111.60 nmol/L, compared to only 1.42 nmol/L for unconjugated 8-hydroxy-mirtazapine—a ratio of 59.50 [1]. While direct plasma concentration data for 8-Hydroxy Mianserin β-D-glucuronide in humans is not available from this search, the stereoselective formation data and the analogous metabolic pathway strongly suggest that the glucuronide conjugate will similarly dominate the circulating profile of the 8-hydroxy metabolite in humans.

Pharmacokinetics Plasma Concentration Glucuronide Ratio

High-Impact Research and Bioanalytical Applications for 8-Hydroxy Mianserin beta-D-Glucuronide Reference Standard


Stereoselective Pharmacokinetic Studies of Mianserin Enantiomers

Researchers studying the pharmacokinetics of mianserin enantiomers, particularly the more active S-mianserin, require 8-Hydroxy Mianserin beta-D-glucuronide as an authentic standard. As demonstrated in Section 3, this glucuronide is preferentially formed from S-mianserin with an S:R ratio of 3.2 [1]. By using this standard, laboratories can develop and validate enantioselective LC-MS/MS methods to accurately quantify the disposition of S-mianserin-derived metabolites, which is essential for understanding inter-individual variability in drug response related to CYP2D6 polymorphism [2].

Cross-Species Drug Metabolism and Toxicokinetic Bridging Studies

Preclinical toxicology programs evaluating mianserin or its analogs need to quantify metabolites that are consistently formed across species. As shown in Section 3, 8-Hydroxy Mianserin beta-D-glucuronide is a major metabolite in rats, mice, rabbits, guinea pigs, and humans, unlike the human-specific N-glucuronide [1]. Therefore, this O-glucuronide standard is the appropriate reference for cross-species bioanalytical method validation, enabling reliable bridging of animal toxicity data to human risk assessment. Procurement of this compound ensures that the measured metabolite is relevant across all study phases.

In Vitro UGT Enzyme Assays and Reaction Phenotyping

Investigators performing reaction phenotyping to identify the UDP-glucuronosyltransferase (UGT) isoforms responsible for mianserin's metabolism require a quantitative reference standard for 8-Hydroxy Mianserin beta-D-glucuronide. As established in Section 3, glucuronidation is the dominant phase II pathway (82.1% vs. 15.8% sulfation in mice) [1]. Using this standard allows for accurate quantification of enzyme kinetics (Km, Vmax) in human liver microsomes or recombinant UGT systems, providing critical data for predicting drug-drug interactions and understanding metabolic clearance pathways.

Development of Regulated Bioanalytical Methods for Clinical Trials

Contract research organizations (CROs) and clinical laboratories developing FDA/EMA-regulated bioanalytical methods for mianserin or novel tetracyclic antidepressants must include a validated assay for the major circulating metabolites. As inferred from the mirtazapine data in Section 3, glucuronide conjugates of 8-hydroxy metabolites can reach plasma concentrations 59.5 times higher than the unconjugated form [1]. To meet regulatory guidance on metabolite safety testing (MIST), the procurement and use of authentic 8-Hydroxy Mianserin beta-D-glucuronide is essential for establishing method accuracy, precision, and stability, ensuring that clinical trial data on drug exposure is complete and accurate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxy Mianserin beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.